3-chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with:
- Chlorine at position 3,
- Trifluoromethyl (CF₃) at position 5,
- A 3-nitro-4-phenyl-1H-pyrrol-1-yl group at position 2.
This compound is structurally tailored for applications in agrochemical or pharmaceutical research, as inferred from analogues in the evidence (e.g., CAS 321571-01-1 in , which is used in agricultural chemical studies) .
Properties
IUPAC Name |
3-chloro-2-(3-nitro-4-phenylpyrrol-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-13-6-11(16(18,19)20)7-21-15(13)22-8-12(14(9-22)23(24)25)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESLNODTLDSXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=C2[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150316 | |
| Record name | 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400086-96-6 | |
| Record name | 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400086-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine, with the molecular formula and a molecular weight of 367.71 g/mol, is a compound of interest in various biological studies due to its potential therapeutic applications. This compound features a complex structure that includes a pyridine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 400086-96-6 |
| Molecular Weight | 367.71 g/mol |
| Purity | Typically >90% |
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including those similar to this compound. These compounds exhibit promising activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values for related pyrrole derivatives:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 10 | Escherichia coli |
| 3-Chloro-2-(3-nitro...) | TBD | TBD |
The mechanism of action for compounds like this compound is believed to involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Inhibition leads to cell death or stasis, making these compounds valuable in the development of new antibiotics.
Case Studies
Case Study 1: Inhibition of DNA Gyrase
A recent study evaluated the inhibitory effects of several pyrrole derivatives on DNA gyrase from E. coli. The results indicated that certain derivatives exhibited low nanomolar IC50 values, suggesting strong inhibition capabilities.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the effectiveness of these compounds against drug-resistant strains. The results showed that modifications in the pyrrole structure could enhance antibacterial activity against resistant pathogens, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrole/Related Substituents
- Key Differences :
- The target compound’s 3-nitro-4-phenyl-pyrrole substituent enhances steric bulk and aromatic interactions compared to simpler pyrrole derivatives (e.g., 2,5-dimethyl-pyrrole in ).
- The hydrazine group in ’s analogue introduces nucleophilic reactivity, contrasting with the inert pyrrole in the target compound .
Pyrazole-Substituted Analogues
- Key Differences: Pyrazole vs. Pyrrole: Pyrazole’s dual nitrogen atoms enable hydrogen bonding, unlike pyrrole’s single nitrogen.
Piperidine-Linked Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
